(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, also known as 4-APCP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective blocker of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. In addition, 4-APCP has been shown to have potential therapeutic applications in the treatment of multiple sclerosis, rheumatoid arthritis, and other autoimmune disorders.
Wirkmechanismus
The mechanism of action of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves the selective blockade of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. By blocking this channel, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone can suppress the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing the influx of calcium ions into neurons, which can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone are primarily related to its ability to block the Kv1.3 potassium channel. This can lead to the suppression of T cell activation and proliferation, as well as the reduction of calcium influx into neurons. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and other autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone in lab experiments include its potency and selectivity for the Kv1.3 potassium channel, as well as its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring of potential side effects.
Zukünftige Richtungen
There are several future directions for research on (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, including the development of more potent and selective Kv1.3 potassium channel blockers, as well as the exploration of its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions. Overall, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone represents a promising target for future research in the field of neuroscience and immunology.
Synthesemethoden
The synthesis of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves several steps, including the preparation of the key intermediate 2-cyclopentyl-1-pyrrolidinylmethanamine, which is then reacted with 4-aminopyridine in the presence of a coupling agent such as EDCI or HATU. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been extensively studied in the field of neuroscience due to its ability to selectively block the Kv1.3 potassium channel. This channel is expressed in T lymphocytes and plays a critical role in the immune response, making it a potential target for the treatment of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-7-8-17-13(10-12)15(19)18-9-3-6-14(18)11-4-1-2-5-11/h7-8,10-11,14H,1-6,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBYTVJUGHTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3=NC=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.